molecular formula C11H12N6O4 B4963042 N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitro-2-pyridinamine

N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitro-2-pyridinamine

Numéro de catalogue B4963042
Poids moléculaire: 292.25 g/mol
Clé InChI: HEIOKZRPDNKOML-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitro-2-pyridinamine, also known as CL-316,243, is a chemical compound that belongs to the class of β3-adrenergic receptor agonists. It is widely used in scientific research to study the physiological and biochemical effects of β3-adrenergic receptor activation.

Mécanisme D'action

N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitro-2-pyridinamine acts as a selective agonist of the β3-adrenergic receptor. Activation of this receptor leads to the activation of adenylate cyclase and the subsequent increase in cyclic AMP (cAMP) levels. This in turn leads to the activation of protein kinase A (PKA) and the subsequent phosphorylation of a number of downstream targets. The net effect of this signaling pathway is the activation of thermogenesis, energy expenditure, and lipid metabolism.
Biochemical and Physiological Effects:
N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitro-2-pyridinamine has been shown to have a number of biochemical and physiological effects. It has been shown to increase energy expenditure, decrease body weight, and improve insulin sensitivity. It has also been shown to increase the expression of genes involved in thermogenesis and lipid metabolism. In addition, N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitro-2-pyridinamine has been shown to have a beneficial effect on glucose metabolism and lipid profile.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitro-2-pyridinamine in lab experiments is its selectivity for the β3-adrenergic receptor. This allows researchers to study the specific effects of β3-adrenergic receptor activation without the confounding effects of activation of other adrenergic receptors. One of the main limitations of using N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitro-2-pyridinamine in lab experiments is its relatively short half-life, which limits its usefulness in long-term studies.

Orientations Futures

There are a number of future directions for research on N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitro-2-pyridinamine. One area of research is the development of more potent and selective β3-adrenergic receptor agonists. Another area of research is the identification of downstream targets of β3-adrenergic receptor activation. Finally, there is a need for more studies on the long-term effects of β3-adrenergic receptor activation, particularly in relation to metabolic disorders.

Méthodes De Synthèse

N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitro-2-pyridinamine can be synthesized using a multi-step synthetic route. The first step involves the preparation of 3,5-dinitro-2-pyridinamine by reacting 2-chloro-5-nitropyridine with hydroxylamine hydrochloride. The second step involves the preparation of 3-(1H-imidazol-1-yl)propylamine by reacting 1H-imidazole with 3-chloropropylamine hydrochloride. The final step involves the condensation of 3,5-dinitro-2-pyridinamine and 3-(1H-imidazol-1-yl)propylamine in the presence of triethylamine to yield N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitro-2-pyridinamine.

Applications De Recherche Scientifique

N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitro-2-pyridinamine is widely used in scientific research to study the physiological and biochemical effects of β3-adrenergic receptor activation. It has been shown to have a number of therapeutic applications, including the treatment of obesity, diabetes, and metabolic disorders. It has also been used in studies of thermogenesis, energy expenditure, and lipid metabolism.

Propriétés

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3,5-dinitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O4/c18-16(19)9-6-10(17(20)21)11(14-7-9)13-2-1-4-15-5-3-12-8-15/h3,5-8H,1-2,4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIOKZRPDNKOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCNC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-imidazol-1-ylpropyl)-3,5-dinitropyridin-2-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.